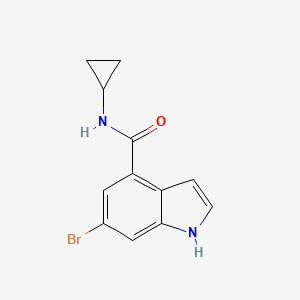
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclobutylmethoxy group and a trifluoromethyl group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline typically involves multiple steps:
Formation of the Cyclobutylmethoxy Intermediate: This step involves the reaction of cyclobutylmethanol with a suitable halogenating agent (e.g., thionyl chloride) to form cyclobutylmethyl chloride.
Nucleophilic Substitution: The cyclobutylmethyl chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base (e.g., sodium hydride) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
The compound’s structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism by which 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to enzymes or receptors. The cyclobutylmethoxy group may provide steric hindrance, influencing the compound’s overall conformation and reactivity.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the cyclobutylmethoxy group, making it less sterically hindered.
4-(Cyclobutylmethoxy)aniline: Does not have the trifluoromethyl group, affecting its electronic properties.
4-(Methoxy)-3-(trifluoromethyl)aniline: Similar but with a methoxy group instead of a cyclobutylmethoxy group, influencing its steric and electronic characteristics.
Uniqueness
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline is unique due to the combination of the cyclobutylmethoxy and trifluoromethyl groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications.
特性
分子式 |
C12H14F3NO |
|---|---|
分子量 |
245.24 g/mol |
IUPAC名 |
4-(cyclobutylmethoxy)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-6-9(16)4-5-11(10)17-7-8-2-1-3-8/h4-6,8H,1-3,7,16H2 |
InChIキー |
RJQJNAQOEQXXHB-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)COC2=C(C=C(C=C2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)






![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)





